H-D-Tqa-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7H2,(H,13,14)/t10-/m1/s1 |
InChI Key |
QYYIBCOJRFOBDJ-SNVBAGLBSA-N |
Isomeric SMILES |
C1[C@@H](NCC2=CC=CC=C21)CC(=O)O |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CC(=O)O |
Origin of Product |
United States |
Chemical Synthesis Strategies and Methodologies for H D Tqa Oh
Asymmetric Synthesis Approaches to (R)-2-Tetrahydroisoquinoline Acetic Acid
Asymmetric synthesis is paramount in the production of chirally pure compounds like (R)-2-Tetrahydroisoquinoline Acetic Acid. These methods aim to selectively produce one enantiomer over the other, which is critical as different enantiomers can exhibit vastly different biological activities.
Enantioselective Reaction Design and Control
Enantioselective reactions are designed to create a stereogenic center or to control the configuration of an existing one during a chemical transformation. Achieving high enantioselectivity typically involves the use of chiral catalysts or chiral auxiliaries that influence the reaction pathway, favoring the formation of one enantiomer. The design of such reactions requires a deep understanding of reaction mechanisms and transition state geometries to ensure the chiral directing element effectively biases the formation of the desired stereoisomer. Various factors, including temperature, solvent, concentration, and the specific catalyst or auxiliary employed, play a significant role in the degree of enantioselectivity achieved.
Chiral Auxiliary and Catalyst-Based Methods
Chiral auxiliaries are groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the stereoselective step, the auxiliary is typically removed to yield the desired chiral product. Examples of chiral auxiliaries used in asymmetric synthesis of tetrahydroisoquinoline derivatives include tert-butylsulfinamide and pseudoephedrine rsc.orgresearchgate.netacs.orgdu.ac.in. These auxiliaries can induce diastereoselectivity in reactions of the attached substrate, which can then be translated into enantioselectivity in the final product after auxiliary removal.
Chiral catalysts, on the other hand, are not incorporated into the final product but instead provide a chiral environment in which the reaction occurs. Transition metals in conjunction with chiral ligands are commonly employed as asymmetric catalysts for the synthesis of chiral tetrahydroisoquinolines. Rhodium, iridium, ruthenium, and copper complexes with specific chiral ligands have been reported to catalyze enantioselective reductions and other transformations leading to chiral tetrahydroisoquinoline scaffolds rsc.orgnih.govmdpi.comnih.govacs.org. For instance, iridium-catalyzed asymmetric hydrogenation of iminium salts derived from tetrahydroisoquinolines has been shown to yield products with high enantiomeric excesses mdpi.com. Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully applied to the synthesis of enantiopure tetrahydroisoquinolines rsc.orgnih.gov.
Stereochemical Control and Purity Assessment
Effective stereochemical control is essential throughout the synthesis to maximize the yield and purity of the desired (R)-enantiomer. This involves carefully controlling reaction conditions and selecting appropriate chiral induction methods. Common strategies for introducing chirality into the tetrahydroisoquinoline core or the acetic acid side chain include asymmetric hydrogenation of prochiral precursors, asymmetric alkylations, and diastereoselective cyclization reactions followed by separation and further transformation. The Pictet-Spengler and Bischler-Napieralski reactions are classic methods for forming the tetrahydroisoquinoline ring, and their asymmetric variants or coupling with asymmetric reduction steps are crucial for obtaining chiral products rsc.orgnih.govarkat-usa.org.
Assessing the stereochemical purity of the synthesized product is a critical analytical step. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are widely used to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product nih.govchemimpex.commdpi.com. This method utilizes a chiral stationary phase that allows for the separation of enantiomers or diastereomers, enabling quantification of their relative amounts. Other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, can also be employed for stereochemical analysis.
Functional Group Transformations and Derivatization of the Tetrahydroisoquinoline Scaffold
Once the chiral tetrahydroisoquinoline core with the acetic acid group is established, further functional group transformations may be necessary to synthesize target molecules or to modify the properties of H-D-Tqa-OH. The key functional groups on this compound are the secondary amino group within the tetrahydroisoquinoline ring and the carboxylic acid group on the side chain.
Amino Group Manipulations
The secondary amino group in the tetrahydroisoquinoline scaffold can undergo various transformations. Acylation is a common modification, where the amino group reacts with acylating agents (e.g., acid anhydrides or acid chlorides) to form amides mdpi.com. This transformation can alter the basicity and reactivity of the nitrogen atom and is often used for protection, modification of pharmacokinetic properties, or as a step in the synthesis of more complex structures. For example, N-acetylation of tetrahydroisoquinoline-3-carboxylic acid derivatives has been reported mdpi.com. The amino group can also be involved in alkylation or reductive amination reactions to introduce different substituents onto the nitrogen atom.
Carboxyl Group Modifications
The carboxylic acid group is a versatile functional handle that can be transformed into a variety of derivatives. Esterification, the reaction with an alcohol in the presence of an acid catalyst, yields esters msu.edu. This is often used to protect the carboxylic acid group or to change its polarity and reactivity. Amide formation, through reaction with amines, is another important transformation, typically involving activation of the carboxylic acid (e.g., using coupling agents or converting it to an acid chloride) followed by reaction with the amine solubilityofthings.com. Reduction of the carboxylic acid to a primary alcohol using reducing agents like lithium aluminum hydride is also possible elte.huimperial.ac.uk. These modifications allow for the synthesis of a wide range of compounds based on the this compound scaffold.
Ring System Functionalization and Substituent Introduction
Functionalization of the tetrahydroisoquinoline ring system is a key aspect in the synthesis of this compound and its derivatives. This can involve introducing substituents onto the aromatic or the saturated portions of the ring. Methods for ring functionalization can include electrophilic aromatic substitution on the benzene (B151609) ring, or functionalization of the saturated heterocyclic ring through reactions such as alkylation or acylation at the nitrogen or carbon atoms. For the synthesis of this compound itself, the primary functionalization step involves the introduction of the acetic acid group onto the nitrogen atom of the tetrahydroisoquinoline ring. This is typically achieved through an alkylation reaction, where a precursor to the acetic acid moiety bearing a leaving group reacts with the secondary amine nitrogen of tetrahydroisoquinoline. The stereochemistry at the alpha-carbon of the acetic acid (the "D-" designation for the R-isomer) is either controlled by using a chiral building block or through a stereoselective synthetic step or resolution.
Protecting Group Chemistry in this compound Synthesis and its Derivatives
Protecting groups play a crucial role in the synthesis of complex organic molecules like this compound, particularly when synthesizing multi-functionalized analogs. The tetrahydroisoquinoline core of this compound contains a secondary amine and a carboxylic acid group is present in the acetic acid side chain. These functional groups can be reactive under various reaction conditions and may require temporary protection to prevent unwanted side reactions or to enable selective transformations. pressbooks.publibretexts.org Common protecting groups for secondary amines include carbamates (e.g., Boc, Fmoc) or benzyl (B1604629) groups. researchgate.net Carboxylic acids are often protected as esters (e.g., methyl, ethyl, tert-butyl, or benzyl esters). libretexts.org The choice of protecting group depends on the specific synthetic route and the chemical compatibility with the reagents and conditions used in subsequent steps. A good protecting group should be easy to install, stable under the planned reaction conditions, and easily removable under mild conditions without affecting other parts of the molecule. pressbooks.pub
For the synthesis of multi-functionalized analogs of this compound, orthogonal protection strategies are essential. Orthogonal protection involves using two or more protecting groups that can be removed independently of each other under different sets of conditions. researchgate.net This allows for the selective deprotection and manipulation of one functional group while others remain protected. For instance, a Boc group (acid-labile) might be used for amine protection, while a benzyl ester (removable by hydrogenolysis) is used for carboxylic acid protection. libretexts.org Alternatively, an Fmoc group (base-labile) could be used for the amine. researchgate.net By carefully selecting orthogonal protecting groups, chemists can synthesize complex derivatives with precise control over which functional group is reacted at each step of the synthesis.
Selective deprotection is the process of removing a specific protecting group while leaving others intact. The methodologies employed for selective deprotection are dictated by the nature of the protecting groups used in the orthogonal protection strategy. For example, Boc groups are typically removed using strong acids like trifluoroacetic acid (TFA) or HCl. researchgate.net Benzyl esters and benzyl amines can be deprotected by catalytic hydrogenation. Fmoc groups are cleaved by treatment with bases, such as piperidine. researchgate.net The success of selective deprotection relies on the significant difference in reactivity of the protecting groups towards the deprotection reagent, ensuring that only the desired group is removed.
Advanced Structural Characterization and Spectroscopic Analysis of H D Tqa Oh
Crystallographic Investigations for Absolute Configuration and Conformational Analysis
Crystallographic investigations, particularly single-crystal X-ray diffraction, are powerful techniques for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and torsional angles. For chiral molecules like H-D-Tqa-OH, crystallography is the most definitive method for establishing the absolute configuration (R or S) at chiral centers. By analyzing the diffraction pattern produced by X-rays interacting with the electron cloud of a crystal, an electron density map can be generated, from which atomic positions are refined. imperial.ac.uk
Conformational analysis through crystallography provides insights into the preferred spatial arrangement of different parts of the molecule in the solid state. This is particularly relevant for molecules with rotatable bonds, where different conformers are possible. While specific crystallographic data for this compound were not found in the consulted literature, obtaining a high-quality single crystal would enable the determination of its unit cell parameters, space group, and the detailed arrangement of molecules within the crystal lattice. Analysis of anomalous dispersion can confirm the absolute stereochemistry, critical for a compound with a designated "D" configuration. The crystal structure would reveal the conformation adopted by the tetrahydroisoquinoline ring system and the acetic acid moiety, as well as any intermolecular interactions such as hydrogen bonding that influence the solid-state structure.
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods provide complementary information to crystallography, probing the molecular structure based on the interaction of electromagnetic radiation with the molecule. A combination of techniques is typically employed for comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is indispensable for determining the connectivity of atoms and the relative stereochemistry in solution. uni.luwikipedia.org For this compound, both ¹H NMR and ¹³C NMR would provide characteristic signals corresponding to the different hydrogen and carbon environments within the molecule.
¹³C NMR: This technique provides signals for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are particularly sensitive to the hybridization and functional group environment of the carbon atoms. wikipedia.org
Two-dimensional (2D) NMR techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning signals and establishing through-bond correlations between protons and carbons, confirming the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, offering insights into the molecule's conformation in solution and helping to confirm relative and potentially absolute stereochemistry if chiral standards or derivatization are used.
While specific NMR data for this compound was not found, analysis of the chemical shifts and coupling patterns would allow for the assignment of all observable protons and carbons, confirming the presence of the tetrahydroisoquinoline core and the acetic acid group. The specific chemical shift and coupling of the proton at the stereogenic center would be particularly informative for confirming its environment and potentially its configuration by comparison with known standards or calculated values.
High-Resolution Mass Spectrometry (MS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate molecular weight of a compound, which is essential for confirming its elemental composition. For this compound, HRMS would provide a precise mass-to-charge ratio (m/z) for the protonated or deprotonated molecule, allowing for the calculation of its exact mass and thus confirming its molecular formula (e.g., C₁₁H₁₃NO₂ for the free acid, plus HCl for the salt form) nih.gov.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), involves selecting the parent ion (the intact molecule or its adduct) and fragmenting it into smaller ions. The resulting fragmentation pattern, a spectrum of m/z values for the fragment ions, provides structural information by revealing the ways in which the molecule breaks apart. Analysis of these fragments can confirm the presence of specific substructures within this compound, such as the tetrahydroisoquinoline ring system and the acetic acid moiety. Characteristic fragmentation pathways for amino acids and cyclic amines would be expected. While specific fragmentation data for this compound was not available, MS/MS would be used to generate a unique fragmentation fingerprint that can be used for identification and structural confirmation.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule based on their characteristic bond vibrations.
IR Spectroscopy: IR absorption occurs when the vibration of a bond causes a change in the molecule's dipole moment. For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the carboxylic acid group (typically a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1750 cm⁻¹), C-H stretches (around 2800-3100 cm⁻¹), N-H stretches (if in amine form), and C-C and C-N stretches and bends in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman scattering occurs when the vibration of a bond causes a change in the molecule's polarizability. Raman spectroscopy is often complementary to IR, as vibrations that are weak in IR may be strong in Raman, and vice versa (due to different selection rules). For this compound, Raman active modes would include vibrations of the aromatic ring within the tetrahydroisoquinoline system and symmetric stretches that may not have a large dipole change.
Analyzing the IR and Raman spectra of this compound would help confirm the presence of key functional groups consistent with the proposed structure, such as the carboxylic acid and the substituted amine/tetrahydroisoquinoline ring.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities, including potential isomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. Developing a specific HPLC method for this compound would involve optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength.
For a molecule like this compound, reversed-phase HPLC is commonly employed using a C18 stationary phase. The mobile phase would typically consist of a mixture of water (often with an acidic modifier like trifluoroacetic acid or formic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol, used in an isocratic or gradient elution mode. Detection is commonly performed using a UV detector if the molecule has a chromophore, which the tetrahydroisoquinoline ring provides (potentially around 272 nm based on analysis of related compounds). Alternatively, if sensitivity is an issue or for detecting non-UV active impurities, other detectors like evaporative light scattering detection (ELSD) or mass spectrometry detection (LC-MS) can be used.
Developing an HPLC method for this compound would involve:
Selecting a suitable column and mobile phase system that provides adequate retention and separation from impurities.
Optimizing the mobile phase gradient or composition to achieve good peak shape and resolution.
Determining the optimal detection wavelength for maximum sensitivity and selectivity.
Validating the method for parameters such as specificity, linearity, accuracy, precision, and detection and quantification limits.
Chiral HPLC methods could also be developed, potentially using a chiral stationary phase or chiral derivatization agents followed by separation on a standard reversed-phase column. This would be critical for assessing the enantiomeric purity of the D-isomer and separating it from any L-isomer impurity.
Chiral Chromatography for Enantiomeric Purity Determination
Chiral chromatography is an essential analytical technique employed to separate stereoisomers, particularly enantiomers, which possess identical chemical and physical properties in achiral environments but can exhibit significant differences in biological activity libretexts.orgrotachrom.comajol.infomz-at.denih.gov. For a chiral compound like this compound, ensuring high enantiomeric purity is critical for understanding its intrinsic properties and potential applications. High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a widely used method for this purpose libretexts.orgphenomenex.com.
The principle of chiral separation by HPLC relies on the transient diastereomeric interactions formed between the chiral analyte and the chiral selector immobilized on the stationary phase phenomenex.comsigmaaldrich.com. These interactions, which can include mechanisms such as hydrogen bonding, pi-pi interactions, steric effects, and inclusion complexation, differ in energy for each enantiomer, leading to differential retention times on the column rotachrom.comphenomenex.comsigmaaldrich.com. As a result, the enantiomers elute from the column at different times, allowing for their separation and individual quantification.
Several types of CSPs are suitable for the separation of amino acids, peptides, and their derivatives, including macrocyclic glycopeptide-based phases (e.g., teicoplanin, vancomycin), crown ether-based phases, polysaccharide derivatives, and ligand exchange phases libretexts.orgphenomenex.commdpi.commdpi.comchromatographytoday.comnih.govresearchgate.netsigmaaldrich.comhplc.euelementlabsolutions.com. The selection of the appropriate CSP and optimization of mobile phase conditions (composition, pH, temperature) are crucial for achieving adequate resolution of the enantiomers sigmaaldrich.commdpi.comhplc.eu.
To determine the enantiomeric purity of a sample of this compound, a well-developed chiral HPLC method is employed. A representative analytical procedure involves dissolving the sample in a suitable solvent and injecting it onto the chiral column. The mobile phase, typically a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous component, often with buffer salts or additives, is passed through the column at a controlled flow rate mdpi.comresearchgate.netsigmaaldrich.comhplc.eu. A detector, commonly a UV detector if the compound has a chromophore, monitors the eluent, producing a chromatogram that shows peaks corresponding to each eluted component.
For a sample containing both this compound and its enantiomer, H-L-Tqa-OH, the chiral chromatogram would ideally show two well-separated peaks. The retention times of these peaks are characteristic of the interaction strength of each enantiomer with the CSP under the specific chromatographic conditions. The identity of each peak (D or L enantiomer) can be confirmed by injecting a reference standard of known configuration, if available, or by analyzing samples enriched in one enantiomer.
Enantiomeric purity is typically expressed as enantiomeric excess (ee) or optical purity, which are equivalent terms ucalgary.camasterorganicchemistry.com. The ee is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = × 100
Where and are the peak areas corresponding to the D and L enantiomers, respectively. A sample that is 100% this compound would show only a single peak corresponding to the D-enantiomer. A racemic mixture (50% D, 50% L) would show two peaks of approximately equal area, resulting in an ee of 0% sigmaaldrich.comucalgary.camasterorganicchemistry.com.
Illustrative Chiral HPLC Data for this compound
Please note: The following data is illustrative and representative of typical results obtained from chiral HPLC analysis of a compound and its enantiomer. Specific experimental parameters and results for this compound would depend on the exact structure of Tqa and the optimized chromatographic conditions.
A hypothetical analysis of a sample of this compound using a macrocyclic glycopeptide-based chiral column and a polar organic mobile phase might yield the following results:
Table 1: Illustrative Chiral HPLC Results for this compound Sample
| Peak | Retention Time (min) | Peak Area (mAU*s) | Relative Peak Area (%) | Enantiomer |
| 1 | 8.5 | 985.2 | 98.0 | This compound |
| 2 | 10.2 | 20.1 | 2.0 | H-L-Tqa-OH |
Based on these illustrative results, the enantiomeric excess (ee) of the this compound sample would be calculated as:
ee (%) = × 100 = × 100 ≈ 96.0%
This illustrative data indicates that the sample consists of approximately 98.0% this compound and 2.0% of its enantiomeric impurity, H-L-Tqa-OH, resulting in an enantiomeric excess of 96.0%. Such analysis is crucial for quality control and for accurately assessing the properties and activity attributable specifically to the D-enantiomer.
The development and validation of a robust chiral HPLC method are essential steps in the comprehensive characterization of this compound, providing critical data on its enantiomeric composition and purity.
Mechanistic Studies of H D Tqa Oh Reactions and Reactivity
Elucidation of Reaction Pathways in Organic Synthesis Involving H-D-Tqa-OH
The elucidation of reaction pathways involving this compound in organic synthesis would typically involve detailed investigations using spectroscopic methods, isolation of intermediates, and kinetic studies. Based on the structure of tetrahydroisoquinoline acetic acid derivatives, potential reaction pathways could involve transformations of the carboxylic acid group, reactions at the tetrahydroisoquinoline nitrogen atom, or functionalization of the aromatic or saturated rings.
General organic synthesis principles applicable to such a compound include nucleophilic substitution, electrophilic aromatic substitution on the phenyl ring, reactions at the alpha-carbon of the acetic acid moiety, and transformations involving the secondary amine functional group researchgate.netresearchgate.netgoogle.comrsc.orgacs.org. For instance, the carboxylic acid group can undergo esterification, amidation, or reduction. The secondary amine can participate in alkylation, acylation, or condensation reactions. The tetrahydroisoquinoline core is a common motif in various biologically active molecules, and its functionalization is a key aspect of synthesizing diverse derivatives google.comresearchgate.net. Studies on related tetrahydroisoquinoline derivatives have explored various synthetic routes, including cyclization reactions like the Pictet-Spengler or Bischler-Napieralski reactions, which form the tetrahydroisoquinoline core itself researchgate.netmdpi.com. Functionalization at the C1 position of tetrahydroisoquinolines through methods like cross-dehydrogenative coupling has also been reported google.com.
While specific reaction pathways for this compound are not detailed in the provided search results, research on similar tetrahydroisoquinoline acetic acid derivatives or related scaffolds would provide insights into plausible reaction mechanisms and transformations. For example, studies on the synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives have involved sequences of reactions such as the Petasis reaction followed by Pomeranz-Fritsch-Bobbitt cyclization mdpi.comorientjchem.org. Another approach involved palladium-catalyzed intramolecular α-arylation of β-amino esters to form the tetrahydroisoquinoline ring nih.gov.
Investigation of Stereochemical Control and Diastereoselectivity in this compound Reactions
Stereochemical control and diastereoselectivity are critical aspects of organic synthesis, particularly when creating molecules with multiple chiral centers. For a chiral compound like this compound, reactions involving the formation of new stereocenters would be subject to diastereocontrol, where the existing stereocenter influences the stereochemical outcome of the reaction nih.govnih.govaustinpublishinggroup.com.
Investigations into stereochemical control in reactions of this compound would involve studying the formation of diastereomers and optimizing reaction conditions to favor the formation of a specific stereoisomer. Diastereoselectivity is often evaluated by the diastereomeric excess (de) nih.gov. Factors influencing diastereoselectivity include the choice of reagents, solvent, temperature, and the presence of catalysts or additives.
Research on the synthesis of tetrahydroisoquinoline derivatives has demonstrated the importance of stereochemical control. For instance, diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acids has been achieved using methods that control the formation of new stereocenters relative to existing ones mdpi.comorientjchem.org. Studies on the epimerization of tetrahydroisoquinoline derivatives highlight the influence of conditions like temperature and solvent on the interconversion of diastereomers, indicating the importance of thermodynamic stability researchgate.net.
Understanding the transition states involved in reactions of this compound is crucial for predicting and controlling stereochemical outcomes nih.gov. Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the energy profiles of competing reaction pathways and the factors that govern stereoselectivity chemdad.com.
Kinetic and Thermodynamic Aspects of this compound Chemical Transformations
Studying the kinetics and thermodynamics of chemical transformations involving this compound provides fundamental information about reaction rates, activation energies, and the relative stability of reactants and products mdpi.comrsc.orgchemdad.commdpi.com.
Kinetic studies would involve measuring reaction rates under different conditions (e.g., temperature, concentration) to determine rate laws and activation parameters such as activation energy (Ea) and pre-exponential factor mdpi.comunige.it. This information helps in understanding the reaction mechanism and optimizing reaction conditions for desired rates. For example, kinetic studies on the oxidation of anilines in acetic acid medium have investigated the reaction order and activation parameters mdpi.com.
Thermodynamic studies would focus on the energy changes associated with reactions, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) mdpi.comrsc.orgchemdad.commdpi.com. These parameters determine the feasibility and equilibrium position of a reaction. The relative stability of different products can influence the reaction outcome, particularly under thermodynamic control rsc.orgchemdad.com. For instance, studies on the esterification of acetic acid have investigated the equilibrium constant and heat of reaction unige.it.
Biochemical and Enzymatic Investigations Involving H D Tqa Oh
H-D-Tqa-OH as a Precursor or Intermediate in Amino Acid Biosynthesis
Amino acid biosynthesis involves a series of metabolic pathways by which organisms produce the amino acids required for protein synthesis and other biological functions wikipedia.org. These pathways typically start from various precursors derived from central metabolism, such as intermediates of glycolysis and the citric acid cycle wikipedia.orglibretexts.org. The biosynthesis of the 20 standard proteinogenic amino acids is well-characterized, involving enzymes like transaminases that catalyze the transfer of amino groups wikipedia.org.
While this compound is an amino acid derivative, it is not a standard proteinogenic amino acid and is not typically found as a central intermediate in the primary biosynthetic pathways leading to the 20 common amino acids. Research into "Tqa" has revealed its association with fungal biosynthetic pathways, specifically the tqa gene cluster, which is involved in the production of tremorgenic mycotoxins like tryptoquialanine (B1250213) researchgate.net. This pathway includes enzymatic steps for the biosynthesis of other nonproteinogenic amino acids, such as 2-aminoisobutyric acid (AIB), from precursors like L-valine researchgate.net. AIB is subsequently incorporated into peptide-based natural products researchgate.net. However, the available information does not indicate that this compound (D-tetrahydroisoquinoline-2-acetic acid) itself serves as a precursor or intermediate in these specific fungal tqa biosynthetic pathways or in the general biosynthesis of standard amino acids. Its structural nature suggests it is more likely a product or a building block used in downstream synthesis rather than a primary biosynthetic intermediate.
Role as a Building Block in Peptide Synthesis and Biologically Active Compound Formation
This compound (D-tetrahydroisoquinoline-2-acetic acid) is recognized for its utility as a building block, particularly in the field of peptide synthesis peptide.compeptide.com. Non-proteinogenic amino acids like Tqa are often incorporated into peptide chains to enhance their stability, modify their biological activity, or improve their pharmacokinetic properties. The incorporation of such modified amino acids can introduce conformational constraints or alter the chemical properties of the resulting peptide.
Protected forms of Tqa, such as Boc-D-Tqa-OH (N-tert-Butoxycarbonyl-D-tetrahydroisoquinoline-2-acetic acid) and Fmoc-Tqa-OH (N-Fmoc-tetrahydroisoquinoline-2-acetic acid), are commercially available and commonly used in solid-phase peptide synthesis (SPPS) peptide.compeptide.com. These protected derivatives allow for controlled coupling to the growing peptide chain using standard peptide coupling reagents and methodologies genscript.comacs.org. The use of the D-isomer (this compound) allows for the synthesis of peptides containing a D-amino acid residue, which can significantly impact the peptide's structure and resistance to enzymatic degradation.
Computational Chemistry and Theoretical Modeling of H D Tqa Oh
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical methods are fundamental to understanding the electronic behavior of H-D-Tqa-OH, which governs its structure, properties, and chemical reactions.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comyoutube.comyoutube.com It offers a good balance between accuracy and computational cost, making it suitable for studying complex systems. nih.gov In the context of this compound, DFT calculations can be employed to determine a variety of properties, including optimized molecular geometry, electronic energies, and the distribution of electron density. mdpi.comyoutube.comyoutube.com
DFT functionals, such as B3LYP or PBE, combined with appropriate basis sets (e.g., 6-31G*), are typically used to perform these calculations. nih.gov For instance, a geometry optimization calculation would provide the most stable three-dimensional arrangement of atoms in this compound, along with bond lengths and angles. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.
A hypothetical DFT analysis of this compound could yield the following data:
| Property | Calculated Value |
| Total Energy | -X Hartrees |
| HOMO Energy | -Y eV |
| LUMO Energy | -Z eV |
| HOMO-LUMO Gap | (Y-Z) eV |
| Dipole Moment | D Debyes |
Note: The values in this table are hypothetical and for illustrative purposes only.
Furthermore, DFT can be utilized to study the reactivity of this compound by calculating reactivity descriptors such as electronegativity, chemical hardness, and the Fukui function. These descriptors help in predicting the most likely sites for nucleophilic and electrophilic attack.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC)), can provide highly accurate descriptions of the electronic configuration of this compound. wikipedia.orgepfl.ch
An analysis of the electronic configuration of this compound would involve determining the arrangement of electrons in its molecular orbitals. wikipedia.org The ground state electron configuration can be determined by applying the Aufbau principle, Pauli exclusion principle, and Hund's rule to the molecular orbitals obtained from ab initio calculations. wikipedia.org For example, the electron configuration of this compound could be represented as:
(core electrons)... (valence molecular orbital 1)^2 (valence molecular orbital 2)^2 ...
Understanding the electronic configuration is essential for interpreting the molecule's chemical bonding, magnetic properties, and spectroscopic behavior. While computationally more demanding than DFT, ab initio methods can be crucial for obtaining benchmark-quality data on the electronic properties of this compound. wikipedia.org
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govyoutube.com For this compound, MD simulations can provide valuable insights into its conformational landscape and structural stability. nih.govnih.gov By simulating the motion of the molecule in a given environment (e.g., in a solvent or at a specific temperature), researchers can explore the different conformations that this compound can adopt and their relative stabilities. nih.gov
The process involves defining a force field, which describes the potential energy of the system as a function of the atomic coordinates. The simulation then numerically solves Newton's equations of motion for the system, yielding a trajectory of atomic positions and velocities over time. youtube.com Analysis of this trajectory can reveal important information, such as:
Dominant conformations: Identifying the most frequently occurring molecular shapes.
Conformational transitions: Understanding how the molecule changes its shape over time.
Root-mean-square deviation (RMSD): A measure of the average distance between the atoms of the simulated structure and a reference structure, indicating structural stability. youtube.com
Root-mean-square fluctuation (RMSF): A measure of the displacement of individual atoms from their average position, highlighting flexible regions of the molecule.
Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis
Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. arxiv.orgethz.ch By mapping the potential energy surface (PES) of a reaction, it is possible to identify the most favorable reaction pathways, intermediates, and transition states. arxiv.orgethz.ch
The process typically involves:
Identifying Reactants and Products: Defining the starting and ending points of the chemical transformation.
Locating Transition States: Using methods like the nudged elastic band (NEB) or dimer method to find the saddle point on the PES that connects reactants and products. youtube.com The transition state represents the highest energy point along the reaction coordinate. youtube.com
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate. mdpi.com
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.
For a hypothetical reaction involving this compound, computational analysis could provide the following data:
| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Reactant -> Transition State 1 | E_a1 | |
| Transition State 1 -> Intermediate | ΔE_1 | |
| Intermediate -> Transition State 2 | E_a2 | |
| Transition State 2 -> Product | ΔE_2 |
Note: The values in this table are hypothetical and for illustrative purposes only.
This detailed mechanistic information is crucial for understanding and controlling the chemical behavior of this compound.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry can predict various spectroscopic parameters for this compound, which can then be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental data. nih.govunibo.it
Commonly predicted spectroscopic properties include:
Vibrational Frequencies: DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. These frequencies correspond to the peaks in an infrared (IR) spectrum and can be used to identify the functional groups present in the molecule.
NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts of different nuclei (e.g., ¹H, ¹³C) in this compound can be calculated. These predictions can assist in the assignment of peaks in experimental NMR spectra.
Electronic Transitions: Time-dependent DFT (TD-DFT) or other excited-state methods can be used to predict the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum.
A hypothetical comparison of calculated and experimental spectroscopic data for this compound might look like this:
| Spectroscopic Data | Calculated Value | Experimental Value |
| IR Frequency (C=O stretch) | 1700 cm⁻¹ | 1715 cm⁻¹ |
| ¹H NMR Chemical Shift (aromatic proton) | 7.2 ppm | 7.3 ppm |
| UV-Vis λ_max | 280 nm | 285 nm |
Note: The values in this table are hypothetical and for illustrative purposes only.
The good agreement between predicted and experimental data would provide confidence in the accuracy of the computational model and its ability to describe the properties of this compound.
Applications in Pharmaceutical and Medicinal Chemistry Research
H-D-Tqa-OH as a Core Scaffold for Novel Drug Discovery
This compound functions as a valuable core scaffold in the quest for novel drug candidates. Its rigid tetrahydroisoquinoline ring system provides a defined three-dimensional orientation, which is crucial for establishing specific interactions with biological targets such as enzymes or receptors. As a non-natural amino acid derivative, it can be incorporated into peptide chains or serve as a central structural element in non-peptide small molecules bio-fount.comnih.gov. The presence of both amine and carboxylic acid functionalities allows for straightforward chemical modifications and conjugations, enabling the construction of complex molecular architectures around this core. The strategic use of scaffolds like this compound is a fundamental approach in medicinal chemistry to generate chemical diversity and explore novel regions of chemical space for potential therapeutic agents.
Design and Synthesis of this compound Derivatives for Targeted Biological Screening
The design of derivatives based on the this compound scaffold involves targeted modifications to impart desired pharmacological properties, such as enhanced potency, selectivity, metabolic stability, or improved pharmacokinetic profiles. Modifications can be introduced at the free amine group, the carboxylic acid function, or potentially on the tetrahydroisoquinoline ring system. For instance, the amine can be acylated or coupled with other amino acids or peptides, while the carboxylic acid can be amidated or esterified. The (R) stereochemistry at the alpha carbon is a critical element, as the stereochemistry of drug molecules significantly influences their interaction with chiral biological targets. The synthesis of these derivatives typically employs standard organic chemistry techniques, including peptide coupling reactions if incorporating this compound into peptide sequences, or various functional group transformations for small molecule synthesis. The resulting library of derivatives can then be subjected to targeted biological screening assays to identify compounds with promising activity against specific targets, such as various proteases including cathepsins, which are involved in numerous physiological and pathological processes.
Strategies for Lead Compound Development and Optimization (Pre-clinical Focus)
Lead compound development and optimization utilizing this compound derivatives involve a multi-faceted pre-clinical approach. Following initial hits from biological screening, strategies focus on improving the desirable properties of these lead compounds. This includes optimizing their potency and selectivity for the intended biological target while minimizing off-target interactions. Structure-activity relationship (SAR) studies are crucial, where systematic modifications to the this compound scaffold and its appended groups are correlated with changes in biological activity. Computational methods, such as molecular docking and dynamics simulations, can provide insights into the binding mode and affinity of derivatives to their targets, guiding further structural modifications. In vitro studies are conducted to assess metabolic stability, permeability across biological membranes, and potential interactions with drug transporters bio-fount.comnih.gov. While outside the scope of this article to detail specific findings, these pre-clinical investigations generate detailed research data on the pharmacokinetic and pharmacodynamic properties of the optimized lead compounds.
Q & A
Basic Research Questions
Q. How can researchers design reproducible experiments for synthesizing H-D-Tqa-OH?
- Methodological Guidance :
- Follow standardized protocols for chemical synthesis, ensuring detailed documentation of reaction conditions (e.g., temperature, catalysts, solvent ratios) and purification steps.
- Use laboratory notebooks or electronic lab records (ELNs) to track deviations and replicate procedures. Reference reproducibility frameworks from primary literature to align with best practices .
- Validate synthesis outcomes using orthogonal analytical techniques (e.g., NMR, HPLC-MS) to confirm purity and structural integrity .
Q. What characterization techniques are critical for verifying the structural and functional properties of this compound?
- Methodological Guidance :
- Employ spectroscopic methods (e.g., FTIR for functional groups, X-ray crystallography for 3D conformation) alongside chromatographic analysis (e.g., HPLC for purity).
- Adhere to FAIR data principles by sharing raw analytical datasets (e.g., spectral files) with metadata describing instrumentation parameters and calibration standards .
Q. How should researchers formulate over-arching and focus questions for studying this compound’s biochemical interactions?
- Methodological Guidance :
- Start with a broad over-arching question (OAQ), e.g., “How does this compound modulate enzymatic activity in [specific pathway]?”
- Develop 3–5 subsidiary focus questions (FQs) to address mechanistic details, such as “What binding affinities does this compound exhibit for [target protein]?” or “How do pH variations affect its stability?” .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data (e.g., conflicting spectral results or bioactivity assays)?
- Methodological Guidance :
- Apply iterative analysis: Re-examine data collection protocols for systematic errors (e.g., instrument calibration, sample contamination) .
- Use contradiction mapping to identify the principal contradiction (e.g., inconsistent bioactivity across cell lines) and prioritize resolving it through controlled replicates or alternative assays .
- Document discrepancies transparently in publications to guide future studies .
Q. What strategies optimize reaction conditions for this compound derivatives while minimizing byproducts?
- Methodological Guidance :
- Implement design-of-experiments (DoE) frameworks to test variables (e.g., temperature, stoichiometry) systematically .
- Use computational tools (e.g., DFT calculations) to predict reaction pathways and identify energetically favorable conditions .
- Validate predictions with small-scale trials before scaling up .
Q. How can interdisciplinary approaches enhance understanding of this compound’s mechanisms?
- Methodological Guidance :
- Integrate cheminformatics (e.g., molecular docking) with wet-lab data to hypothesize binding modes .
- Collaborate with computational biologists to model pharmacokinetic properties or toxicity profiles .
- Use knowledge base question-answering (KBQA) systems to cross-reference findings with existing literature .
Q. What frameworks ensure data quality and interoperability in multi-institutional studies on this compound?
- Methodological Guidance :
- Adopt standardized metadata templates (e.g., ISA-Tab) to describe experimental workflows, ensuring compatibility across databases .
- Use controlled vocabularies (e.g., ChEBI, PubChem) for chemical identifiers and assay parameters .
- Perform peer audits of datasets before publication to verify compliance with domain-specific guidelines .
Tables for Methodological Reference
| Research Stage | Key Tools/Methods | Quality Control Criteria |
|---|---|---|
| Synthesis & Purification | HPLC-MS, FTIR, ELNs | Purity ≥95%, spectral match to reference |
| Data Analysis | Contradiction mapping, DoE, KBQA | Resolution of principal contradictions |
| Interdisciplinary Collaboration | Molecular docking, DFT calculations | Cross-validation with experimental data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
